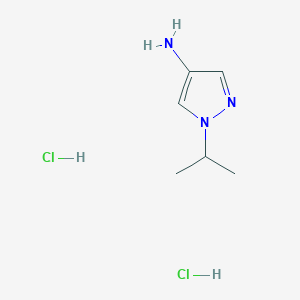

1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole compounds, which are structurally similar to pyrazole, are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation .Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the specific compound and conditions. For example, variations of the Baltz-Schiemann reaction allow synthesis of fluorinated pyridines in almost quantitative yields .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Generation of Structurally Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used to generate a diverse library of compounds through alkylation and ring closure reactions. This compound underwent reactions with various amines, including monocyclic NH-azoles like pyrazole, resulting in structurally diverse derivatives such as pyrazolines and pyridines (Roman, 2013).

Facile Synthesis of Flexible Ligands

The facile synthesis of flexible ligands, including bis(pyrazol-1-yl)alkanes, was accomplished in a superbasic medium. The reaction of pyrazoles with various compounds, like 1,3-dibromopropane, led to the creation of these ligands. Such syntheses are pivotal for developing new compounds with potential applications in various fields (Potapov et al., 2007).

Antimicrobial Activity

1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones showed significant to moderate antimicrobial activity. This finding indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Sid et al., 2013).

Catalytic Synthesis and Antioxidant Properties

A series of pyrazole derivatives demonstrated potent antioxidant properties, indicating their potential use in biomedical applications. These compounds were synthesized using TiO2-ZnS in ethanol under specific conditions and showed promising results in antioxidant activity tests (Prabakaran et al., 2021).

Modification of Hydrogels for Medical Applications

Radiation-induced hydrogels modified with various amines, including pyrazole derivatives, exhibited higher thermal stability and promising biological activities. These modified hydrogels could be used in medical applications due to their enhanced properties (Aly & El-Mohdy, 2015).

Antibacterial and Antifungal Agents

New pyrazole ligands were synthesized and used to create coordination complexes that exhibited enhanced antibacterial and antifungal activities. These complexes show potential as effective pharmacological agents (Draoui et al., 2022).

Wirkmechanismus

The mechanism of action of these compounds can also vary widely. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-propan-2-ylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(2)9-4-6(7)3-8-9;;/h3-5H,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXWKDGIQUJKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)

![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2717624.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)

![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)

![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)